[6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
6-Bromo-2-(4-methylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone: is a heterocyclic compound that combines a quinoline core with a piperazine moiety. Let’s break down its structure:
Quinoline Core: Quinoline is a bicyclic aromatic compound containing a pyridine ring fused to a benzene ring. In this case, the quinoline core bears a bromine substituent at position 6 and a methylphenyl group at position 2.
Piperazine Moiety: The piperazine ring (4-methylpiperazin-1-yl) is attached to the quinoline core via a methanone linker.
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves the following steps:
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Quinoline Synthesis: : Start by synthesizing the quinoline core. Bromination of 2-methylquinoline at position 6 yields 6-bromo-2-methylquinoline. Subsequent coupling with 4-methylphenylamine forms the desired quinoline derivative.
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Piperazine Attachment: : Introduce the piperazine moiety by reacting the quinoline intermediate with 4-methylpiperazine under appropriate conditions.
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Methanone Formation: : Finally, the methanone linkage is formed by treating the resulting compound with an appropriate reagent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a lead compound for drug development.
Industry: Applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other quinoline-based molecules, such as [6-bromo-4-phenyl-quinolin-2-yl]-phenol and related aminopyrimidines.
Properties
Molecular Formula |
C22H22BrN3O |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H22BrN3O/c1-15-3-5-16(6-4-15)21-14-19(18-13-17(23)7-8-20(18)24-21)22(27)26-11-9-25(2)10-12-26/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
HJWCZILQLOEOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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